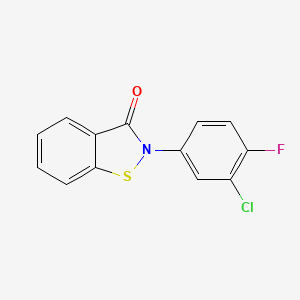

2-(3-Chloro-4-fluorophenyl)-2,3-dihydro-1,2-benzothiazol-3-one

Description

Properties

IUPAC Name |

2-(3-chloro-4-fluorophenyl)-1,2-benzothiazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClFNOS/c14-10-7-8(5-6-11(10)15)16-13(17)9-3-1-2-4-12(9)18-16/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNZIUIOSXDGDAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2)C3=CC(=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClFNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-fluorophenyl)-2,3-dihydro-1,2-benzothiazol-3-one typically involves the reaction of 3-chloro-4-fluoroaniline with a suitable thioamide under cyclization conditions. One common method is the Hantzsch thiazole synthesis, where the aniline derivative reacts with α-halo ketones in the presence of a base to form the benzothiazolone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-fluorophenyl)-2,3-dihydro-1,2-benzothiazol-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazolones.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 2-(3-Chloro-4-fluorophenyl)-2,3-dihydro-1,2-benzothiazol-3-one exhibit significant antimicrobial activity. Studies have shown that benzothiazole derivatives can inhibit the growth of various bacterial strains and fungi, making them potential candidates for the development of new antibiotics .

Anticancer Potential

There is growing interest in the anticancer properties of benzothiazole derivatives. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival .

Applications in Drug Development

Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new drugs targeting specific diseases. The incorporation of halogen atoms like chlorine and fluorine enhances its biological activity and selectivity .

Research Studies

Numerous studies have utilized this compound to investigate its effects on cellular mechanisms. For example, researchers have explored its role in modulating enzyme activity related to drug metabolism and detoxification processes .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effective inhibition against E. coli and S. aureus strains. |

| Study B | Anticancer Properties | Induced apoptosis in breast cancer cell lines through mitochondrial pathway activation. |

| Study C | Synthesis Applications | Successfully used as an intermediate in synthesizing novel antifungal agents. |

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-fluorophenyl)-2,3-dihydro-1,2-benzothiazol-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. This interaction can disrupt key biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Key Analogues :

- 5-Bromo-2-phenyl-2,3-dihydro-1,2-benzothiazol-3-one (3e) : Synthesized via CuI/1,10-phenanthroline-mediated coupling with 86% yield, demonstrating high efficiency for brominated derivatives .

- 2-Benzyl-2,3-dihydro-1,2-benzothiazol-3-one (5) : Lower yield (49%) due to steric hindrance from the benzyl group .

- 2-(Piperidine-1-sulfonyl)phenyl derivatives : Bulky substituents (e.g., in 2-[4-methyl-3-(piperidine-1-sulfonyl)phenyl]-2,3-dihydro-1,2-benzothiazol-3-one) require specialized synthesis, with commercial availability at high cost (e.g., €848/50 mg) .

Halogenation at the phenyl ring (as in 3e and the target compound) may favor higher yields than alkyl or sulfonyl substituents .

Physical and Chemical Properties

Melting Points and Solubility :

Spectroscopic Data :

Commercial and Practical Considerations

- Availability : Piperidine-sulfonyl derivatives are commercially available but costly (e.g., €2,529/500 mg) , whereas halogenated derivatives like 3e are more accessible synthetically .

- Stability : Halogenated benzothiazolones (e.g., 6-fluoro-2,3-dihydro derivatives in ) show stability under standard storage, suggesting the target compound’s Cl/F substituents may enhance shelf life .

Biological Activity

2-(3-Chloro-4-fluorophenyl)-2,3-dihydro-1,2-benzothiazol-3-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and applications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate benzothiazole derivatives with chloro and fluorinated phenyl groups. The general procedure includes:

- Reagents : Starting materials often include benzothiazole derivatives and halogenated phenyl compounds.

- Reaction Conditions : Reactions are conducted under controlled temperature and pH conditions, often employing solvents like DMF or DMSO.

- Purification : The crude products are purified using techniques such as column chromatography.

Anticancer Properties

Research has shown that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance:

- Cell Lines Tested : The compound has been evaluated against human cervical cancer (HeLa), colon adenocarcinoma (Caco-2), and breast cancer cell lines.

- IC50 Values : Studies indicate IC50 values in the micromolar range, demonstrating its effectiveness as an anticancer agent .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : It may interfere with cell cycle progression in cancer cells.

- Induction of Apoptosis : Evidence suggests that the compound can activate apoptotic pathways, leading to programmed cell death in malignant cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

| Structural Feature | Impact on Activity |

|---|---|

| Chloro Group | Enhances lipophilicity and cell permeability |

| Fluoro Group | Increases metabolic stability |

| Benzothiazole Core | Essential for biological activity |

Case Studies

Several studies have focused on the biological evaluation of this compound:

- Study on Anticancer Activity :

- Mechanistic Study :

Q & A

Basic Research Questions

Q. How is 2-(3-Chloro-4-fluorophenyl)-2,3-dihydro-1,2-benzothiazol-3-one synthesized and structurally characterized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. Structural characterization typically employs X-ray crystallography to confirm bond parameters (e.g., S–N bond: 1.7347 Å, S–C bond: 1.744 Å) and intramolecular interactions like C–H⋯O hydrogen bonds. Dihedral angles between aromatic rings (e.g., 35.85°) and π-π stacking interactions are critical for stability .

Q. What analytical techniques are used to validate the purity and stability of this compound?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and purity.

- Nuclear Magnetic Resonance (NMR) (¹H/¹³C) identifies substituent positions and electronic environments.

- Differential Scanning Calorimetry (DSC) assesses thermal stability by measuring melting points and decomposition profiles .

Q. What preliminary biological activities are associated with this compound?

- Methodological Answer : Early-stage biological screening includes:

- Antiviral assays (e.g., anti-HIV-1 activity testing against wild-type and mutant strains using reverse transcriptase inhibition protocols).

- Cytotoxicity profiling (e.g., IC₅₀ determination via MTT assays on human cell lines) to evaluate therapeutic windows .

Advanced Research Questions

Q. How do substituents (e.g., 3-chloro-4-fluorophenyl) influence the compound’s bioactivity and binding interactions?

- Methodological Answer : Substituent effects are analyzed via:

- Structure-Activity Relationship (SAR) studies : Comparing analogs with varying halogen positions (e.g., 4-chloro vs. 3-chloro derivatives) to assess potency shifts.

- Molecular docking simulations : Mapping interactions with target proteins (e.g., HIV-1 reverse transcriptase) using software like AutoDock.

- Crystallographic data : Fluorine’s electronegativity enhances binding via polar interactions, while chlorine improves lipophilicity .

Q. How does this compound modulate reactive oxygen species (ROS) metabolism in biological systems?

- Methodological Answer : ROS modulation is evaluated by:

- Enzyme activity assays : Measuring superoxide dismutase (SOD), catalase (CAT), and peroxidase (POD) activities in treated cells/tissues.

- ROS quantification : Fluorescent probes (e.g., DCFH-DA for H₂O₂) track oxidative stress levels.

- Gene expression analysis : qRT-PCR to monitor upregulation of RrSOD, RrCAT, and RrPOD genes, which stabilize ROS balance .

Q. How can contradictions in cytotoxicity data across studies be resolved?

- Methodological Answer : Contradictions arise from variations in:

- Cell line specificity : Test on multiple lines (e.g., HeLa vs. HEK293) to identify tissue-dependent effects.

- Experimental conditions : Standardize incubation time, serum concentration, and solvent controls.

- Metabolic interference : Use metabolic inhibitors (e.g., cyclosporine A for P-gp efflux) to isolate compound-specific toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.